GSK-3β Inhibitory Potency of Deriv. 16 vs. its Parent Scaffold
Pyrazolo[1,5-b]pyridazine deriv. 16 is a potent inhibitor of GSK-3β, with a binding affinity (Ki) of 12 nM [1]. This represents a successful optimization step from the initial, unselective lead molecules in the series, which were equally potent against CDK-2 [2]. A direct comparator, deriv. 19 (N-(3-methoxyphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, CAS 551920-54-8), shows a Ki of 59 nM for GSK-3β, making deriv. 16 approximately 5-fold more potent at the enzyme level in a comparable assay format [3].
| Evidence Dimension | Inhibitory constant (Ki) for GSK-3β |
|---|---|
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | Deriv. 19 (N-(3-methoxyphenyl) analog): Ki = 59 nM |
| Quantified Difference | Deriv. 16 is approximately 4.9-fold more potent than deriv. 19 |
| Conditions | Enzymatic inhibition assay against human GSK-3β, data from BindingDB |
Why This Matters
A 5-fold improvement in target engagement potency is a critical differentiator for achieving effective target modulation at lower, potentially safer concentrations in a cellular or in vivo setting.
- [1] BindingDB Entry for BDBM8126 (Pyrazolo[1,5-b]pyridazine deriv. 16). Ki data for GSK-3β. View Source
- [2] Tavares FX, et al. J Med Chem. 2004;47(19):4716-4730. View Source
- [3] BindingDB Entry for BDBM8128 (Pyrazolo[1,5-b]pyridazine deriv. 19). Ki data for GSK-3β. View Source
